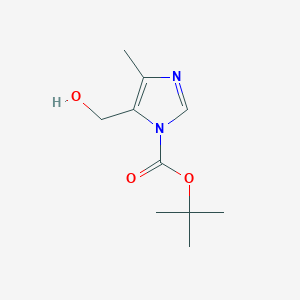

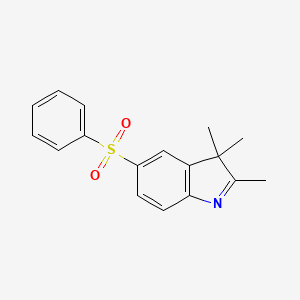

tert-butyl 5-(hydroxymethyl)-4-methyl-1H-imidazole-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Tert-Butyl-5-(Hydroxymethyl)-4-methyl-1H-imidazol-1-carboxylat ist eine chemische Verbindung, die zur Klasse der Imidazolderivate gehört. Imidazole sind heterocyclische Verbindungen, die Stickstoffatome an den Positionen 1 und 3 eines fünfgliedrigen Rings enthalten. Diese spezielle Verbindung zeichnet sich durch das Vorhandensein einer tert-Butyl-Estergruppe, einer Hydroxymethylgruppe und einer Methylgruppe aus, die am Imidazolring befestigt sind. Die tert-Butylgruppe ist bekannt für ihre sterische Hinderung, die die Reaktivität und Stabilität der Verbindung beeinflussen kann.

Vorbereitungsmethoden

Die Synthese von tert-Butyl-5-(Hydroxymethyl)-4-methyl-1H-imidazol-1-carboxylat kann über verschiedene Synthesewege erreicht werden. Eine gängige Methode beinhaltet die Reaktion von 4-Methylimidazol mit tert-Butylchlorformiat in Gegenwart einer Base wie Triethylamin. Die Reaktion findet typischerweise in einem organischen Lösungsmittel wie Dichlormethan bei niedrigen Temperaturen statt, um die Reaktionsgeschwindigkeit zu kontrollieren und Nebenreaktionen zu verhindern. Die Hydroxymethylgruppe kann durch eine anschließende Reaktion mit Formaldehyd unter basischen Bedingungen eingeführt werden.

Industrielle Produktionsmethoden können die Verwendung von Mikroreaktorsystemen im Durchfluss beinhalten, die im Vergleich zu traditionellen Batchprozessen Vorteile in Bezug auf Effizienz, Vielseitigkeit und Nachhaltigkeit bieten . Diese Systeme ermöglichen eine präzise Steuerung der Reaktionsbedingungen, was zu höheren Ausbeuten und weniger Abfall führt.

Analyse Chemischer Reaktionen

Tert-Butyl-5-(Hydroxymethyl)-4-methyl-1H-imidazol-1-carboxylat kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Hydroxymethylgruppe kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid zu einer Carbonsäure oxidiert werden.

Reduktion: Die Verbindung kann mit Reduktionsmitteln wie Lithiumaluminiumhydrid zum entsprechenden Alkohol reduziert werden.

Substitution: Die tert-Butyl-Estergruppe kann unter sauren oder basischen Bedingungen zur entsprechenden Carbonsäure hydrolysiert werden.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen starke Säuren oder Basen, Oxidationsmittel und Reduktionsmittel. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab.

Wissenschaftliche Forschungsanwendungen

Tert-Butyl-5-(Hydroxymethyl)-4-methyl-1H-imidazol-1-carboxylat hat verschiedene Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie und Medizin. In der Chemie kann es als Baustein für die Synthese komplexerer Moleküle verwendet werden. Seine einzigartige Struktur macht es zu einem wertvollen Zwischenprodukt bei der Entwicklung von Pharmazeutika und Agrochemikalien.

In der Biologie und Medizin sind Imidazolderivate für ihre antimikrobiellen, antimykotischen und anticancerogenen Eigenschaften bekannt . Diese Verbindung könnte auf ihre potenziellen therapeutischen Anwendungen untersucht werden, einschließlich ihrer Fähigkeit, bestimmte Enzyme oder Rezeptoren zu hemmen, die an Krankheitspfaden beteiligt sind.

Wirkmechanismus

Der Wirkmechanismus von tert-Butyl-5-(Hydroxymethyl)-4-methyl-1H-imidazol-1-carboxylat hängt von seiner spezifischen Anwendung ab. Im Allgemeinen können Imidazolderivate mit verschiedenen molekularen Zielstrukturen interagieren, darunter Enzyme, Rezeptoren und Nukleinsäuren. Das Vorhandensein der tert-Butylgruppe kann die Bindungsaffinität und Spezifität der Verbindung für ihr Ziel beeinflussen.

Beispielsweise kann die Verbindung bei der Enzyminhibition an das aktive Zentrum des Enzyms binden und so die Bindung des Substrats und die anschließende katalytische Aktivität verhindern. Die Hydroxymethylgruppe kann an Wasserstoffbrückenbindungs-Wechselwirkungen teilnehmen, wodurch der Enzym-Inhibitor-Komplex weiter stabilisiert wird .

Wirkmechanismus

The mechanism of action of tert-butyl 5-(hydroxymethyl)-4-methyl-1H-imidazole-1-carboxylate depends on its specific application. In general, imidazole derivatives can interact with various molecular targets, including enzymes, receptors, and nucleic acids. The presence of the tert-butyl group can influence the compound’s binding affinity and selectivity for its target.

For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The hydroxymethyl group can participate in hydrogen bonding interactions, further stabilizing the enzyme-inhibitor complex .

Vergleich Mit ähnlichen Verbindungen

Tert-Butyl-5-(Hydroxymethyl)-4-methyl-1H-imidazol-1-carboxylat kann mit anderen Imidazolderivaten verglichen werden, wie zum Beispiel:

1-Boc-4-AP (tert-Butyl-4-(Phenylamino)piperidin-1-carboxylat): Diese Verbindung wird als Zwischenprodukt bei der Synthese von Fentanyl und verwandten Derivaten verwendet.

tert-Butylcarbamate: Wird bei der Synthese von N-Boc-geschützten Anilinen und tetrasubstituierten Pyrrolen verwendet.

Eigenschaften

Molekularformel |

C10H16N2O3 |

|---|---|

Molekulargewicht |

212.25 g/mol |

IUPAC-Name |

tert-butyl 5-(hydroxymethyl)-4-methylimidazole-1-carboxylate |

InChI |

InChI=1S/C10H16N2O3/c1-7-8(5-13)12(6-11-7)9(14)15-10(2,3)4/h6,13H,5H2,1-4H3 |

InChI-Schlüssel |

LXKNMSUGFHWCKG-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(N(C=N1)C(=O)OC(C)(C)C)CO |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3-((7-Nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)phenyl)boronic acid](/img/structure/B11835262.png)

![N'-(2-Chloro-6-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-yl)furan-2-carbohydrazide](/img/structure/B11835266.png)

![2-(Methylthio)-7-oxo-5-(trifluoromethyl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B11835289.png)

![Ethyl {1-[(naphthalen-1-yl)methyl]-1H-imidazol-2-yl}carbamate](/img/structure/B11835292.png)

![Acetamide, N-(trimethylsilyl)-N-[2-[(trimethylsilyl)oxy]-4-pyrimidinyl]-](/img/structure/B11835304.png)